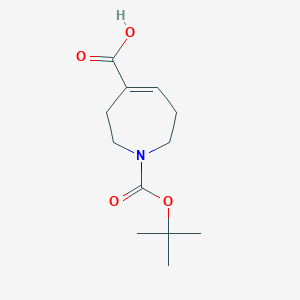

1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid

描述

1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid (hereafter referred to as the target compound) is a seven-membered azepine ring derivative functionalized with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a carboxylic acid group at the 4-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes, while the carboxylic acid moiety enables further derivatization. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of peptidomimetics and heterocyclic scaffolds .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,6,7-tetrahydroazepine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h5H,4,6-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZVXLWINVPLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273567-28-4 | |

| Record name | 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid typically involves the reaction of 2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

化学反应分析

1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other nucleophiles.

Common reagents used in these reactions include oxalyl chloride, TFA, and various acids. The major products formed from these reactions are the deprotected amine and the corresponding substituted products .

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol. Its structure features a tetrahydroazepine ring, which is a crucial element for its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the compound's stability and solubility in biological systems .

Medicinal Chemistry Applications

1. Drug Development:

The azepine structure is known to exhibit various pharmacological activities, making it a valuable scaffold in drug design. Research indicates that derivatives of this compound can serve as muscarinic receptor agonists, which are potential treatments for cognitive disorders . The introduction of the azepine ring can enhance selectivity and potency for specific receptor subtypes, which is critical for minimizing side effects in therapeutic applications.

2. Synthesis of Bioactive Compounds:

This compound can be utilized in the synthesis of more complex bioactive molecules through palladium-catalyzed reactions. For instance, it can participate in cycloaddition reactions to form tetrahydroquinoline derivatives, which have been shown to possess antitumor properties . The ability to modify the azepine structure allows for the exploration of various biological activities.

Case Studies

Case Study 1: Muscarinic M1 Receptor Agonists

A study focused on designing selective M1 receptor agonists highlighted the importance of incorporating the azepine moiety into drug candidates. The structural optimization led to compounds that demonstrated improved binding affinity and selectivity over other muscarinic receptor subtypes. This work underscores the potential of 1-(tert-butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid as a versatile building block in developing new therapeutic agents targeting cognitive dysfunctions .

Case Study 2: Synthesis of Tetrahydroquinolines

Research involving the palladium-catalyzed assembly of tetrahydroquinolines from this compound demonstrated its utility in creating complex molecular architectures. The reaction conditions were optimized to yield high purity products that exhibited significant biological activity against cancer cell lines. This illustrates how the compound can serve as a precursor in synthesizing therapeutically relevant molecules .

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine .

相似化合物的比较

Table 1: Molecular Data Comparison

Key Observations:

- Ring Size: The target compound’s seven-membered azepine ring offers greater conformational flexibility compared to the six-membered piperidine in the analog from . This flexibility impacts binding affinity in drug design.

- Substituents: The piperidine derivative in includes a phenyl group, enhancing hydrophobicity, whereas the pyrrole-based compound in incorporates indole moieties for π-π stacking interactions.

Spectroscopic Data Comparison

Table 2: NMR and IR Spectral Features

Notes:

- The tert-butyl group in Boc-protected compounds consistently appears as a singlet near δ 1.34 ppm in ¹H-NMR .

- IR spectra of Boc-protected compounds show strong C=O stretches between 1680–1765 cm⁻¹, depending on the adjacent functional groups .

Research Findings and Challenges

- Stability: The azepine ring in the target compound is less strained than smaller rings (e.g., piperidine), but its synthesis requires precise control to avoid ring-opening side reactions .

- Solubility: The Boc group improves organic-phase solubility, but the carboxylic acid limits compatibility with nonpolar solvents.

生物活性

1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid (CAS No. 1273567-28-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- Structure : The compound features a tetrahydroazepine ring with a carboxylic acid functional group and a tert-butoxycarbonyl protecting group.

Synthesis

The compound can be synthesized through various methods involving the manipulation of azepine derivatives. The synthesis often includes steps such as protection of functional groups and cyclization reactions to form the azepine core.

1. Angiotensin-Converting Enzyme (ACE) Inhibition

Research has indicated that derivatives of azepines exhibit significant ACE inhibitory activity. For instance, the compound's analogs have shown varying degrees of inhibition with IC50 values ranging from 0.07 µM to over 100 µM depending on structural modifications .

2. Neuropharmacological Effects

The tetrahydroazepine structure is known for its ability to interact with neurotransmitter receptors. Compounds with similar structures have been investigated for their effects on serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control .

Case Study 1: ACE Inhibition

In a study examining the biological activity of various azepine derivatives, it was found that modifications to the carboxylic acid group significantly affected ACE inhibition. The original compound demonstrated an IC50 value of 0.07 µM, while modified versions showed reduced efficacy .

Case Study 2: Neurotransmitter Interaction

A study focused on the interaction of tetrahydroazepines with serotonin receptors revealed that specific structural modifications could enhance selectivity for the 5-HT2C receptor over other subtypes. This selectivity is crucial for developing drugs targeting mood disorders without undesirable side effects associated with broader receptor activation .

Data Table: Biological Activity Comparison

| Compound | IC50 (µM) | Target Receptor |

|---|---|---|

| 1-(tert-butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid | 0.07 | ACE |

| Hydroxamic Acid Derivative | 0.011 | ACE |

| Ketomethylene Pentapeptide Analog | 0.0076 | ACE |

| Selective 5-HT2C Agonist | N/A | 5-HT2C |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves three key steps: (i) formation of the azepine ring via cyclization of a diamine precursor, (ii) Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions, and (iii) introduction of the carboxylic acid moiety through oxidation or hydrolysis of a nitrile/ester intermediate. For example, similar compounds have been synthesized using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like triethylamine to protect the amine . Purity (≥95%) is often achieved via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc group (e.g., singlet at ~1.4 ppm for tert-butyl protons) and azepine ring structure. Infrared (IR) spectroscopy verifies the carbonyl group (C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 95% purity threshold) ensures batch consistency and identifies impurities .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : While specific hazard data for this compound is limited, general precautions for Boc-protected amines apply: use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a dry, airtight container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular structure confirmation?

- Methodological Answer : SHELXL is widely used for refining small-molecule crystal structures. For this compound, single-crystal X-ray diffraction data can resolve stereochemical uncertainties (e.g., azepine ring conformation). Key steps include: (i) data collection at low temperature (100 K) to reduce thermal motion artifacts, (ii) phase determination via direct methods in SHELXD, and (iii) iterative refinement in SHELXL with hydrogen atoms placed geometrically. Discrepancies in bond lengths/angles (e.g., Boc group geometry) can be analyzed via R-factor convergence .

Q. How do purity discrepancies (e.g., 95% vs. ≥99%) impact downstream applications like peptide coupling?

- Methodological Answer : Lower purity (e.g., 95%) may introduce side reactions during coupling steps, such as undesired acylation from residual impurities. Researchers should quantify impurities via LC-MS and adjust stoichiometry accordingly. For instance, in peptide synthesis, a 5% impurity level could reduce coupling efficiency by 10–15%, necessitating excess activating agents (e.g., HATU) or extended reaction times .

Q. What strategies optimize the coupling of this compound to amino groups in solid-phase synthesis?

- Methodological Answer : Activation of the carboxylic acid using carbodiimides (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) minimizes racemization. For sterically hindered amines (e.g., secondary amines in azepine derivatives), microwave-assisted synthesis at 50–60°C for 30 minutes improves yield. Post-coupling, Kaiser tests or LC-MS validate successful conjugation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the carboxylic acid and Boc-protected amine. Solvent effects (e.g., DMF or dichloromethane) are simulated via PCM (Polarizable Continuum Model). These studies reveal susceptibility to deprotection under acidic conditions (e.g., trifluoroacetic acid) and guide pH optimization for stable intermediates .

Q. What experimental conditions stabilize the azepine ring against ring-opening reactions?

- Methodological Answer : The ring’s stability is pH-dependent. Under basic conditions (pH > 9), the azepine nitrogen may deprotonate, increasing ring strain. Buffering reactions at pH 6–7 (e.g., phosphate buffer) or using aprotic solvents (e.g., THF) minimizes degradation. Low-temperature storage (−20°C) in anhydrous environments further prevents hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。